Thiocolchicoside Tetraacetate

CAS No.:

Cat. No.: VC18002057

Molecular Formula: C35H41NO14S

Molecular Weight: 731.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H41NO14S |

|---|---|

| Molecular Weight | 731.8 g/mol |

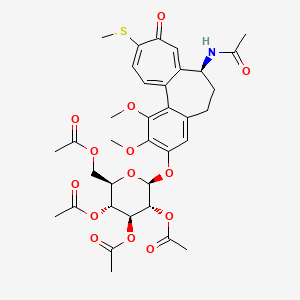

| IUPAC Name | [(2R,3R,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C35H41NO14S/c1-16(37)36-24-11-9-21-13-26(30(43-6)32(44-7)29(21)22-10-12-28(51-8)25(42)14-23(22)24)49-35-34(48-20(5)41)33(47-19(4)40)31(46-18(3)39)27(50-35)15-45-17(2)38/h10,12-14,24,27,31,33-35H,9,11,15H2,1-8H3,(H,36,37)/t24-,27+,31+,33-,34+,35+/m0/s1 |

| Standard InChI Key | MCHUPBQAGHTTPX-MRFYBZODSA-N |

| Isomeric SMILES | CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Thiocolchicoside Tetraacetate (CAS No. 163956-01-2) is a semi-synthetic compound derived from thiocolchicoside, a glycoside isolated from Colchicum autumnale. The tetraacetate modification involves the acetylation of four hydroxyl groups on the glucose moiety of the parent molecule, resulting in the molecular formula and a molecular weight of 731.76 g/mol . The structural alterations enhance the compound's lipophilicity, potentially influencing its pharmacokinetic behavior and metabolic stability.

Key Structural Features:

-

A tricyclic colchicine-like core with methoxy and methylthio substituents.

-

A tetra-acetylated β-D-glucopyranosyl group linked via an oxygen atom.

-

An acetamide group at the 7-position of the benzo[a]heptalen system .

These modifications distinguish it from thiocolchicoside, which lacks the acetyl groups and has a molecular formula of . The acetylation likely reduces polar interactions, altering solubility and membrane permeability compared to the parent compound.

Synthesis and Analytical Profiling

The synthesis of Thiocolchicoside Tetraacetate typically involves multi-step acetylation of thiocolchicoside. While detailed synthetic protocols are proprietary, general methodologies include:

-

Selective Protection: Hydroxyl groups on the glucose moiety are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

-

Purification: Chromatographic techniques isolate the tetraacetylated product from mono-, di-, and tri-acetylated intermediates .

Analytical characterization employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm purity and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying acetylation sites, with characteristic signals for acetyl protons appearing at δ 2.0–2.3 ppm in -NMR spectra .

Pharmacological and Metabolic Considerations

Metabolic Pathways:

-

Thiocolchicoside undergoes rapid de-glycosylation to form an aglycone metabolite (M2), which is subsequently glucuronidated to M1 .

-

Analogously, Thiocolchicoside Tetraacetate is likely metabolized via esterase-mediated deacetylation, yielding thiocolchicoside or intermediate acetylated forms.

Notably, intramuscular administration of thiocolchicoside results in detectable plasma levels of both the parent drug and M1, with elimination half-lives of 1.5 h and 8.6 h, respectively . The tetraacetate’s lipophilicity may prolong absorption and delay metabolite formation, though this remains speculative without empirical data.

Thiocolchicoside Tetraacetate is primarily utilized as a reference standard in analytical chemistry to identify and quantify impurities in thiocolchicoside formulations . Its applications in preclinical research include:

-

Structure-Activity Relationship (SAR) Studies: Investigating the impact of acetylation on receptor affinity and metabolic stability.

-

Prodrug Development: Exploring its potential as a prodrug with improved bioavailability over thiocolchicoside.

Despite these theoretical uses, no clinical trials have evaluated its efficacy or safety in humans. The European Medicines Agency (EMA) has raised concerns about thiocolchicoside’s risk-benefit profile, citing gastrointestinal and neurological adverse effects at high doses . These warnings underscore the need for rigorous toxicological assessments of its derivatives, including the tetraacetate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume